![molecular formula C9H7FN2O2 B6287929 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% CAS No. 2111476-46-9](/img/structure/B6287929.png)
8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%
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Description
The compound “8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” belongs to the class of imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
The synthesis of imidazopyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A ligand-free method for Pd (OAc) 2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides has been developed .Molecular Structure Analysis
The molecular structure of imidazopyridines is characterized by a fused bicyclic 5–6 heterocycle . The specific structure of “8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” could not be found in the search results.Chemical Reactions Analysis
Imidazopyridines can undergo various chemical reactions. For instance, they can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Electron withdrawing and donating groups on imidazo[1,2-a]pyridine-3-carboxylic acids are well tolerated in these reactions .Future Directions
The future directions for imidazopyridines include further exploration of substituents at various positions to improve potency against diseases like tuberculosis . The World Health Organization has taken the initiative to develop new TB drugs, and imidazopyridines are being considered due to their wide range of applications in medicinal chemistry .
properties
IUPAC Name |
methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-11-8-6(10)3-2-4-12(7)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAVHLOXDKAUAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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